3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-
CAS No.: 61442-16-8
Cat. No.: VC17579476
Molecular Formula: C11H9IN2O2
Molecular Weight: 328.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61442-16-8 |
---|---|
Molecular Formula | C11H9IN2O2 |
Molecular Weight | 328.11 g/mol |
IUPAC Name | 2-(4-iodophenyl)-6-methoxypyridazin-3-one |
Standard InChI | InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
Standard InChI Key | QQRCCSDMBYPOOT-UHFFFAOYSA-N |
Canonical SMILES | COC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyridazine ring (C₄H₄N₂) fused with substituents that dictate its chemical behavior:
-
Position 2: 4-Iodophenyl group (C₆H₄I) providing steric bulk and sites for halogen bonding
-
Position 6: Methoxy group (OCH₃) enhancing electron density through resonance effects
Crystallographic data reveal planarity in the pyridazine ring (dihedral angle <5° relative to the iodophenyl group), facilitating π-π stacking interactions. The iodine atom’s van der Waals radius (1.98 Å) creates distinct steric effects compared to smaller halogens, influencing binding pocket compatibility .
Physical and Chemical Properties
Key characteristics derived from experimental measurements :
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 328.11 g/mol | Mass spectrometry |
Melting Point | 182–184°C | Differential scanning calorimetry |
LogP | 2.81 ± 0.12 | HPLC retention time |
Aqueous Solubility | 0.87 mg/mL (25°C) | Shake-flask method |
pKa | 4.2 (pyridazinone NH) | Potentiometric titration |
The compound exhibits pH-dependent solubility, with protonation at the pyridazinone NH group (pKa 4.2) increasing water solubility below pH 3. X-ray diffraction studies show a monoclinic crystal system (space group P2₁/c) with unit cell parameters a=8.42 Å, b=11.05 Å, c=14.27 Å .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
-
Friedel-Crafts Acylation: 2-Fluoroanisole reacts with succinic anhydride (AlCl₃ catalyst, CS₂ solvent, 50°C, 4h) to form 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid .
-
Cyclocondensation: Hydrazine hydrate (55% in ethanol, reflux 4h) induces ring closure to 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone .
-
Iodination: Electrophilic aromatic substitution using iodine monochloride (AcOH, 70°C, 12h) introduces the para-iodo substituent .
Critical parameters:
-
Temperature control during iodination prevents di-iodination byproducts
-
Anhydrous conditions in cyclocondensation improve yields by 18%
Industrial Production
Continuous flow reactors address batch process limitations:
Parameter | Batch Process | Flow System |
---|---|---|
Reaction Time | 14h | 2.5h |
Yield | 61% | 78% |
Byproducts | 12% | 3.8% |
Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Microwave-assisted iodination reduces reaction times by 65% while maintaining 92% purity . Process analytical technology (PAT) tools enable real-time monitoring of iodine incorporation using Raman spectroscopy.
Modification | Analgesic Potency | Ulcerogenic Index |
---|---|---|
Iodine → Bromine | ↓38% | ↑1.7× |
Methoxy → Ethoxy | ↔ | ↓24% |
2-Substituent Removal | ↓94% | ↑3.1× |
The 4-iodophenyl group confers optimal steric bulk for target engagement without compromising metabolic stability (t₁/₂=4.7h in human hepatocytes).
Chemical Reactivity and Derivative Synthesis
Electrophilic Substitution
The methoxy group directs incoming electrophiles to position 4:
Reaction | Conditions | Product Yield |
---|---|---|
Nitration | HNO₃/AcOH, 0°C | 72% 4-nitro derivative |
Sulfonation | SO₃/DCE, 40°C | 58% sulfonic acid |
Friedel-Crafts Alkylation | BrCH₂CO₂Et/K₂CO₃ | 81% acetate derivative |
Cross-coupling reactions exploit the iodine atom’s reactivity :
-
Suzuki Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃, 80°C → 89% biaryl products
-
Ullmann Reaction: CuI/1,10-phenanthroline, DMF → 76% dimeric structures
Applications in Pharmaceutical Research
Lead Compound Optimization
Recent derivatives show improved profiles:
Derivative | COX-2 IC₅₀ (μM) | Bioavailability |
---|---|---|
2-(4-Iodophenyl)-6-OCH₃ | 0.47 | 64% |
2-(4-CF₃)-6-OCH₃ | 0.39 | 58% |
2-(3-Cl)-6-OCH₂CH₃ | 1.12 | 82% |
Phase I metabolic studies identify primary pathways:
-
O-demethylation (CYP2C9-mediated)
-
Iodine displacement (glutathione conjugation)
Radiolabeling Applications
The iodine-125 labeled variant serves as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume